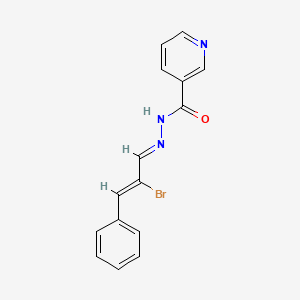

N'-(2-bromo-3-phenyl-2-propen-1-ylidene)nicotinohydrazide

Description

Nicotinohydrazide derivatives, including "N'-(2-bromo-3-phenyl-2-propen-1-ylidene)nicotinohydrazide", are a class of compounds with significant interest in the scientific community due to their structural properties and potential applications. These compounds are often studied for their synthesis methods, molecular structure, chemical reactions, physical and chemical properties.

Synthesis Analysis

The synthesis of nicotinohydrazide derivatives involves condensation reactions, typically yielding compounds with distinct antimicrobial activities. For example, similar compounds have been synthesized through ethanoic reflux condensation, highlighting the potential synthesis route for the compound of interest (Hussam et al., 2016).

Molecular Structure Analysis

Molecular structure analysis through techniques such as single-crystal X-ray diffraction reveals the conformation and crystalline properties of these compounds. The molecular structure is characterized by specific configurations regarding the azomethine groups, indicating the potential structural configurations of "N'-(2-bromo-3-phenyl-2-propen-1-ylidene)nicotinohydrazide" (Zhu et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving nicotinohydrazide derivatives often lead to the formation of compounds with significant antimicrobial and antibacterial properties. The chemical behavior, such as reaction with other substances and the formation of complexes with metals, demonstrates the reactive nature and potential applications of these compounds (Camara et al., 2023).

Physical Properties Analysis

The physical properties, including solubility, crystallinity, and melting points, are essential for understanding the compound's behavior under different conditions. Studies on similar compounds provide insights into how "N'-(2-bromo-3-phenyl-2-propen-1-ylidene)nicotinohydrazide" might behave in various solvents and temperatures, affecting its potential applications (Gueye et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for forming complexes, and antioxidant activity, are critical for determining the applications and functionality of nicotinohydrazide derivatives. Studies on similar compounds show variable antioxidant activities, which could imply potential for "N'-(2-bromo-3-phenyl-2-propen-1-ylidene)nicotinohydrazide" in this area as well (Gueye et al., 2021).

Scientific Research Applications

Synthesis and Biological Evaluation

A series of compounds related to N'-(2-bromo-3-phenyl-2-propen-1-ylidene)nicotinohydrazide have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies involved the creation of novel derivatives and the assessment of their efficacy against various cancer cell lines and bacterial strains.

Anticancer Potency : Novel derivatives have been synthesized and evaluated for their anticancer potency against human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), and mouse embryoblast (NIH/3T3) cell lines. Certain compounds exhibited significant antitumor efficiency, highlighting the potential of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)nicotinohydrazide derivatives in cancer treatment (Turan-Zitouni et al., 2018).

Antimicrobial Activity : Research has also focused on the synthesis of derivatives for antimicrobial applications. Compounds have been tested for their activity against Staphylococcus aureus, Escherichia coli, and other pathogens, with several showing comparable activity to standard antibiotics (Khattab, 2005).

Antibacterial Studies : Studies on N'-(5-bromothiophen-2-yl)methylene)nicotinohydrazide, a similar compound, have shown promising results against human pathogenic bacteria, indicating the potential antibacterial applications of these compounds (Hussam et al., 2016).

properties

IUPAC Name |

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O/c16-14(9-12-5-2-1-3-6-12)11-18-19-15(20)13-7-4-8-17-10-13/h1-11H,(H,19,20)/b14-9-,18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSMUAJOTDYHDE-MCVIOFPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=NNC(=O)C2=CN=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=CN=CC=C2)\Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601329370 | |

| Record name | N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661939 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]pyridine-3-carboxamide | |

CAS RN |

305338-63-0 | |

| Record name | N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2H-chromen-2-one](/img/structure/B5511335.png)

![4-(4-morpholinyl)-N-[2-(4-morpholinylmethyl)benzyl]benzamide](/img/structure/B5511341.png)

![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5511349.png)

![1-cyclopentyl-N-methyl-5-oxo-N-[2-(1H-pyrazol-1-yl)benzyl]-3-pyrrolidinecarboxamide](/img/structure/B5511352.png)

![2-({4-[(3,4-dimethoxybenzylidene)amino]-4H-1,2,4-triazol-3-yl}thio)ethanol](/img/structure/B5511359.png)

![5-bromo-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5511373.png)

![ethyl 2-cyano-3-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}acrylate](/img/structure/B5511385.png)

![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5511387.png)

![1-methyl-4-{[(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]carbonyl}-2(1H)-quinolinone](/img/structure/B5511393.png)

![N-methyl-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-phenylacetamide](/img/structure/B5511411.png)

![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5511439.png)